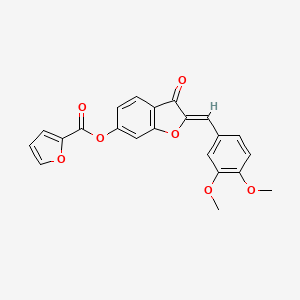

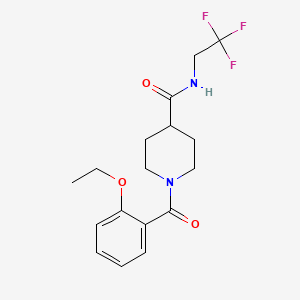

(Z)-2-(4-(tert-butyl)benzylidene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound contains a benzofuran core, which is a type of heterocyclic compound that consists of fused benzene and furan rings. It also has a tert-butyl group attached to the benzene ring and a dimethylamino group attached to the furan ring. The presence of these groups can significantly affect the compound’s reactivity and properties .

Molecular Structure Analysis

The benzofuran core of the molecule is aromatic, which means it has a stable, ring-like structure with delocalized electrons. The tert-butyl group is bulky and can influence the compound’s steric properties, while the dimethylamino group can participate in hydrogen bonding and other polar interactions .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-donating dimethylamino group and the electron-withdrawing carbonyl group. These groups can activate the benzofuran ring towards electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the dimethylamino group might increase its polarity and solubility in polar solvents .Applications De Recherche Scientifique

Synthesis and Biological Activity

- Studies have explored the synthesis of analogues and derivatives of benzofurans, which exhibit potential central nervous system activity. These compounds, including variations with dimethylamino groups, have shown significant activity in depression models, highlighting their relevance in medicinal chemistry and drug development (Martin et al., 1981).

Protection and Deprotection Strategies

- Research into the protection of diols with benzylidene acetal, involving tert-butyl and dimethylamino components, showcases the compound's role in facilitating selective chemical transformations, essential for the synthesis of complex organic molecules (Osajima et al., 2009).

Antioxidant and Physicochemical Properties

- Novel derivatives with structural similarities have been synthesized and evaluated for their antioxidant activities. These compounds provide insights into designing molecules with enhanced physicochemical properties for potential therapeutic applications (Yüksek et al., 2015).

Molecular Structure and Reactivity

- The central nervous system active compounds study, including dimethylaminomethylene derivatives of phthalides, contributes to understanding the molecular structure and reactivity of benzofuran derivatives, informing the synthesis of pharmacologically active compounds (Clarke et al., 1983).

Genotoxicity Assessment

- Research on the genotoxicity of compounds, including those with tert-butyl groups, aids in evaluating the safety profile of chemicals used in various industrial applications, ensuring consumer product safety (Chen et al., 2008).

Fuel Stabilization

- Studies on diesel fuel stabilization utilize additives with tert-butyl groups, indicating the role of benzofuran derivatives in enhancing fuel stability and performance, crucial for environmental and economic aspects of fuel technology (Koshelev et al., 1996).

Orientations Futures

Propriétés

IUPAC Name |

(2Z)-2-[(4-tert-butylphenyl)methylidene]-7-[(dimethylamino)methyl]-6-hydroxy-1-benzofuran-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO3/c1-22(2,3)15-8-6-14(7-9-15)12-19-20(25)16-10-11-18(24)17(13-23(4)5)21(16)26-19/h6-12,24H,13H2,1-5H3/b19-12- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSEGDYOTYNYWKK-UNOMPAQXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-cyclopentyloxamide](/img/structure/B2879447.png)

![4-fluoro-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2879449.png)

![4-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2879453.png)

![4-[4-(5-Fluoro-2-pyrimidinyl)-1-piperazinyl]aniline](/img/structure/B2879455.png)

![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-2,2-diphenylacetamide](/img/structure/B2879457.png)

![N-(4-bromophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2879460.png)

![4-((4-(1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)-3,5-dimethylisoxazole](/img/structure/B2879464.png)

![3-methyl-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2879466.png)